methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
Description
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
methyl 5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7?,8-,10?/m0/s1 |
InChI Key |
BHEWJAXNLVWPSC-ZCUBBSJVSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Canonical SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate typically involves the esterification of the corresponding 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid (biotin acid derivative) with methanol or a suitable methylating agent under controlled conditions. The key intermediate is the hexahydrothienoimidazole ring system, which is synthesized or obtained from biotin or related precursors.
Detailed Synthetic Procedure
A representative synthesis involves the following steps:
Starting Material Preparation : The precursor, 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, is isolated or synthesized by cyclization and functionalization of suitable thiol and amino acid derivatives.
Esterification Reaction : The acid is subjected to esterification using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions to drive the formation of the methyl ester.
Purification : The crude product is purified by standard organic techniques such as extraction, washing, and chromatographic methods (e.g., flash column chromatography on silica gel).
Characterization : The product is characterized by spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity.
Reaction Conditions and Optimization
- Solvent : Methanol is the preferred solvent for esterification due to its dual role as reactant and solvent.
- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in catalytic amounts.
- Temperature : Reflux conditions (~65°C for methanol) are maintained for several hours (typically 4–12 hours) to ensure complete conversion.
- Molar Ratios : Excess methanol is used to shift the equilibrium toward ester formation.
- Workup : After completion, the reaction mixture is neutralized, and the product is extracted into an organic solvent such as ethyl acetate.
Analytical Data and Research Results
| Parameter | Details |
|---|---|
| Molecular Formula | C11H18N2O3S |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | methyl 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate |
| NMR Spectroscopy | 1H NMR: Characteristic signals for methyl ester (singlet ~3.7 ppm), methylene protons of pentanoate chain, and ring protons; 13C NMR: Ester carbonyl (~170 ppm), ring carbons |
| Mass Spectrometry | Molecular ion peak at m/z 258 (M+H)+ |
| Purity | Typically >98% after purification |
These data are consistent with literature reports on biotin derivatives and related compounds.
Alternative Synthetic Routes
Some research explores metal-free multicomponent approaches and bioconjugation techniques involving similar hexahydrothienoimidazole derivatives for protein labeling applications. Such methods may involve the in situ formation of the hexahydrothienoimidazole ring and subsequent esterification or derivatization steps under mild aqueous conditions to maintain biological activity. However, these are specialized procedures aimed at bioconjugation rather than bulk synthesis of the methyl ester.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Acid precursor synthesis | Cyclization and functionalization to obtain 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | Multi-step organic synthesis from thiol and amino acid derivatives |
| 2. Esterification | Reaction of acid with methanol and acid catalyst | Reflux in methanol, acid catalyst (H2SO4 or p-TsOH), 4–12 h |
| 3. Purification | Extraction and chromatography | Silica gel flash chromatography |
| 4. Characterization | NMR, MS, IR spectroscopy | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Biotin methyl ester undergoes various chemical reactions, including hydrolysis, aminolysis, and oxidation.
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Aminolysis: In this reaction, esters react with ammonia or primary/secondary alkyl amines to yield amides.
Oxidation: Biotin methyl ester can undergo oxidative reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Ammonia or primary/secondary alkyl amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Biotin and methanol.
Aminolysis: Biotin amides.
Oxidation: Various oxidized derivatives of biotin.
Scientific Research Applications
Biotin methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.
Industry: Employed in the production of biotin supplements and as a component in various biochemical assays.
Mechanism of Action
Biotin methyl ester exerts its effects primarily through its role as a coenzyme for carboxylase enzymes. These enzymes are involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound interacts with specific molecular targets, including acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, facilitating the transfer of carboxyl groups in metabolic reactions .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Ethyl 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- Structure : Ethyl ester analog of biotin.
- Synthesis: Prepared via acid-catalyzed esterification of biotin with ethanol .
- Applications : Intermediate for antimicrobial agents; evaluated for sugar moiety conjugation in antimicrobial studies .
- Key Difference : Ethyl group increases molecular weight (MW: ~286.34 g/mol) compared to methyl ester (MW: ~272.30 g/mol), slightly reducing solubility in polar solvents.
4-Nitrophenyl 5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate
- Structure : Activated ester with 4-nitrophenyl leaving group.
- Synthesis: Derived from biotin via coupling with 4-nitrophenol.
- Applications : Used in kinetic assays or bioconjugation due to its reactivity with nucleophiles (e.g., amines) .
- Key Difference : The electron-withdrawing nitro group enhances electrophilicity, making it reactive in peptide synthesis compared to the inert methyl ester .
NHS-Biotin (2,5-Dioxopyrrolidin-1-yl 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate)
- Structure : N-hydroxysuccinimide (NHS) ester of biotin.
- Synthesis : Prepared via carbodiimide-mediated coupling of biotin with NHS .
- Applications : Gold standard for biotinylating proteins, antibodies, and surfaces (e.g., ELISA, flow cytometry) .
- Key Difference : NHS ester’s high reactivity toward primary amines contrasts with methyl ester’s stability, limiting its utility to labeling applications .
Biotin-Pentanoate Conjugates (e.g., Antitumor Agents)
- Structure: Biotin linked to thiazole or colchicine derivatives via pentanoate.
- Synthesis: Biotinylated via acyl chloride intermediates (e.g., 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl chloride) .
- Applications : Tumor-targeting conjugates exploiting biotin receptor overexpression in cancer cells .
- Key Difference : Complex conjugates prioritize tumor selectivity over simple ester derivatives’ physicochemical modulation .
Comparative Data Table
Biological Activity
Methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a thieno[3,4-d]imidazole core, which is known for various biological activities including anti-cancer and anti-inflammatory properties.
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 246.34 g/mol |
| Solubility | Very soluble in water |
| Log P (octanol/water) | 1.17 |
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its efficacy against HEC1A (human endometrial carcinoma) cells, the compound exhibited an IC50 value of approximately 2.74 µM, indicating potent anti-tumor activity when compared to established reference compounds .
Table: Cytotoxicity Data
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| This compound | 2.74 | 2.38 |
| Reference Compound A | 11.84 | 2.38 |
| Reference Compound B | 12.85 | 4.29 |
The compound's mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells. It disrupts glycolytic activity by modulating glucose transporter expression, which is often upregulated in tumor cells . This metabolic interference leads to reduced energy availability for cancer cell proliferation.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a high bioavailability score of 0.56. It shows significant stability in biological systems, maintaining activity over extended periods post-administration.
Case Studies
- In Vivo Efficacy : In animal models, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study noted a significant decrease in tumor weight and volume after treatment with the compound over a four-week period.
- Toxicology Assessment : Toxicological evaluations showed that the compound had a low toxicity profile in normal cell lines, suggesting that it selectively targets cancerous cells while sparing healthy tissues.
Q & A
Q. Structural confirmation methods :
| Technique | Key Data Points | Evidence |
|---|---|---|
| ¹H/¹³C NMR | δ 1.5–2.5 ppm (pentanoate chain), δ 3.7 ppm (methoxy group) | |
| IR | 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (imidazolone C=O) | |
| HRMS | Calculated for C₁₁H₁₈N₂O₃S: [M+H]⁺ 265.0984 |
Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
Q. Answer :
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling reactions, while toluene aids in removing excess reagents via azeotropic distillation .
- Temperature : Reactions with epichlorohydrin proceed at 0–25°C to avoid side products, while Grignard reagent additions require reflux (−78°C to 25°C) .
- Catalysts : Cs₂CO₃ improves thiol-alkylation efficiency by deprotonating thiols, increasing reaction rates by ~30% .
Example optimization :
Replacing DMF with THF in tetrazole coupling increased yield from 65% to 82% due to reduced steric hindrance .
Basic: What physicochemical properties are critical for experimental handling?
Q. Answer :
| Property | Value/Consideration | Evidence |
|---|---|---|
| Solubility | 0.6 g/L in water (25°C); soluble in DMSO, DMF | |
| Stability | Hydrolyzes in acidic/alkaline conditions; store at −20°C under N₂ | |
| Density | 1.189 g/cm³ (20°C) |
Handling protocols : Use gloveboxes for air-sensitive steps and avoid prolonged light exposure to prevent ester degradation .
Advanced: How can computational modeling predict bioactivity or selectivity?
Q. Answer :
- Molecular docking : Align the compound’s imidazolone ring with CDK9’s ATP-binding pocket to assess kinase inhibition potential. Use software like AutoDock Vina with AMBER force fields .
- QSAR studies : Correlate logP values (calculated: 1.2) with membrane permeability using Hansen solubility parameters .
Case study : Derivatives with extended pentanoate chains showed 5× higher binding affinity to CDK9 due to hydrophobic interactions .
Basic: What analytical methods ensure purity, and how are impurities addressed?
Q. Answer :
- HPLC : Use a C18 column (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological assays .
- TLC : Monitor reactions using silica plates (Rf = 0.5 in EtOAc) .
Q. Common impurities :
- Unreacted D-biotin : Remove via aqueous wash (pH 7.4 buffer).
- Epoxide byproducts : Eliminate by recrystallization .
Advanced: What experimental designs resolve bioactivity data contradictions?
Q. Answer :
- Dose-response curves : Test the compound at 0.1–100 µM in triplicate to identify EC₅₀ variability .
- Control groups : Include a biotin-deficient medium to isolate off-target effects in cell assays .
Example : Inconsistent antiproliferative effects in cancer lines were resolved by normalizing data to streptavidin-blocked controls, confirming biotin-dependent uptake .
Basic: What safety protocols are recommended for handling?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- First aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air .
Advanced: How to integrate this compound into a theoretical framework for drug discovery?
Q. Answer :
- Conceptual link : Use the “biotin-avidin” targeting hypothesis to design prodrugs for cancer-specific delivery .
- Methodological alignment : Apply Click Chemistry (e.g., Biotin-PEG4-Alkyne conjugation) to study cellular uptake via confocal microscopy .
Data interpretation : Cross-validate in vitro results with in vivo models (e.g., xenografts) to address bioavailability gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
